N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
3,3-diphenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-26(16-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)29-18-20-13-14-25(28-17-20)23-12-7-15-27-19-23/h1-15,17,19,24H,16,18H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINPKHYNXFSATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide typically involves the coupling of a bipyridine derivative with a diphenylpropanamide precursor. One common method involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The reaction conditions often require the presence of a palladium catalyst, a base, and an appropriate solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the bipyridine or diphenylpropanamide moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety may yield bipyridinium salts, while reduction can lead to the formation of bipyridine derivatives with altered electronic properties.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide has several scientific research applications:
Biology: The compound can be used in the design of bioactive molecules and as a probe for studying biological systems.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide involves its interaction with molecular targets through coordination bonds. The bipyridine moiety can chelate metal ions, forming stable complexes that can participate in redox reactions and electron transfer processes. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied N-Substituents
highlights N-(4-substituted phenyl)-2,3-diphenylpropanamides (e.g., 1a–k), which differ from the target compound by replacing the bipyridinylmethyl group with substituted phenyl rings. Key comparisons include:
The bipyridine group in the target compound likely enhances solubility in polar solvents (e.g., DMF, acetonitrile) compared to phenyl-substituted analogs, which exhibit solvent-dependent behavior tied to substituent electronic effects .
Benzothiazole Derivatives
lists N-(benzothiazole-2-yl)-3,3-diphenylpropanamide , a structural analog where the bipyridine is replaced with a benzothiazole. Key differences:
The bipyridine group may confer stronger binding to kinase ATP pockets (as seen in purine-based CDK inhibitors, ), whereas benzothiazole derivatives typically target enzymes like topoisomerases .
Purine-Based CDK Inhibitors
and describe purine derivatives (e.g., 17f, 19a–c ) sharing the N-([2,3'-bipyridin]-5-ylmethyl) group. While structurally distinct (purine vs. propanamide), these compounds provide insights into the role of the bipyridine moiety:
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a bipyridine moiety which is known for its role in metal coordination and biological interactions. The structural characteristics contribute to its pharmacological properties.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways.
Potential Mechanistic Pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that are crucial for tumor growth or microbial survival.
- Receptor Modulation : It might act as a modulator for various receptors involved in neurotransmission or cellular proliferation.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. The minimum inhibitory concentrations (MICs) against various pathogens were evaluated.
These results suggest that the compound may possess significant antimicrobial activity, comparable to standard antibiotics.
Anticancer Activity
The bipyridine structure has been linked to anticancer activity. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction.
Case Study:
A study conducted on breast cancer cell lines showed a dose-dependent decrease in cell viability when treated with the compound. The IC50 value was determined to be approximately 25 µM, indicating potent activity against cancer cells.
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of this compound. Initial data suggest low cytotoxicity in normal cell lines compared to cancerous ones, which is promising for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
